molecular formula C26H28ClN3O3S2 B2824683 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1185080-05-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2824683
CAS No.: 1185080-05-0
M. Wt: 530.1
InChI Key: WPOUZBWMIZLUET-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core, substituted with a benzo[d]thiazol-2-yl group at position 3 and an isopropyl moiety at position 4. The 3,4-dimethoxybenzamide substituent at the 2-position distinguishes it from related derivatives, and its hydrochloride salt form enhances solubility and bioavailability.

This compound belongs to a class of inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways. Preclinical studies suggest that modifications to the benzamide moiety, such as the introduction of methoxy groups, optimize interactions with the APE1 active site, improving inhibitory activity and pharmacokinetic (PK) profiles .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2.ClH/c1-15(2)29-12-11-17-22(14-29)34-26(23(17)25-27-18-7-5-6-8-21(18)33-25)28-24(30)16-9-10-19(31-3)20(13-16)32-4;/h5-10,13,15H,11-12,14H2,1-4H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOUZBWMIZLUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

This compound can be synthesized through a coupling reaction involving substituted 2-amino benzothiazoles and N-phenyl anthranilic acid. The resultant compound exhibits a molecular formula of C25H26ClN3O2S2 and a molecular weight of 500.1 g/mol .

Key Chemical Properties:

PropertyValue
Molecular FormulaC25H26ClN3O2S2
Molecular Weight500.1 g/mol
CAS Number1189691-92-6
PurityTypically >95%

2.1 Antitumor Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. It has been shown to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme crucial for DNA repair processes in cancer cells. This inhibition leads to increased sensitivity to DNA-damaging agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .

IC50 Values Against APE1:

CompoundIC50 (µM)Comments
3 2.0Potent APE1 inhibitor
4 2.9Comparable activity
5 >57Inactive

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of APE1's endonuclease activity. APE1 plays a critical role in the base excision repair (BER) pathway, which is essential for the repair of oxidative DNA damage. By inhibiting APE1, the compound disrupts DNA repair processes, leading to accumulation of DNA damage in cancer cells and subsequent cell death .

3. Structure-Activity Relationship (SAR)

The SAR studies conducted on this class of compounds have revealed that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties significantly influence their biological activity. For instance:

  • The presence of isopropyl groups enhances potency.
  • Substitutions on the benzamide moiety can modulate the interaction with APE1.

These findings suggest that further optimization of these structural components could yield more effective inhibitors for therapeutic applications in oncology .

4.1 In Vivo Studies

In vivo studies demonstrated that administration of this compound at dosages of 30 mg/kg resulted in significant tumor regression in mouse models treated with alkylating agents. The pharmacokinetic profile indicated good plasma and brain exposure levels following intraperitoneal dosing .

4.2 Clinical Implications

Given its mechanism of action and potency against APE1, this compound has potential implications in combination therapies for treating resistant tumors that rely on robust DNA repair mechanisms. Ongoing research aims to refine its efficacy and safety profiles for clinical use in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features

The compound shares a common scaffold with derivatives reported in , such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3). The primary structural divergence lies in the substitution at the 2-position: acetamide in Compound 3 versus 3,4-dimethoxybenzamide in the target compound.

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure 2-Position Substituent Salt Form
Compound 3 () Tetrahydrothieno[2,3-c]pyridine Acetamide Free base
Target Compound Tetrahydrothieno[2,3-c]pyridine 3,4-Dimethoxybenzamide Hydrochloride

NMR-Based Structural Insights

highlights the utility of NMR in comparing chemical environments of analogous compounds. For example, regions A (positions 39–44) and B (positions 29–36) showed distinct chemical shifts in derivatives with modified substituents, suggesting localized changes in electronic environments. In the target compound, the 3,4-dimethoxy groups likely occupy regions analogous to "region B," altering proton chemical shifts and influencing target engagement .

Pharmacokinetic and ADMET Profiling

  • Compound 3 : Demonstrates favorable PK properties, including plasma and brain exposure in murine models after intraperitoneal administration .
  • emphasizes the robustness of quantitative structure-activity relationship (QSAR) models for predicting ADMET properties. The expanded chemical diversity in such models supports the inference that the target compound’s methoxy groups may reduce metabolic clearance compared to simpler acetamide derivatives .
Table 2: Pharmacokinetic Comparison
Parameter Compound 3 Target Compound (Predicted)
Solubility (aq.) Moderate (free base) High (hydrochloride salt)
LogP ~3.5 (estimated) ~2.8 (methoxy groups reduce LogP)
Brain Exposure Moderate High (enhanced by solubility)

Classification via Lumping Strategy

’s "lumping strategy" groups structurally similar compounds to streamline reactivity and property predictions. The target compound would be classified with other tetrahydrothieno[2,3-c]pyridine derivatives, enabling generalizations about stability and metabolic pathways. However, its unique 3,4-dimethoxybenzamide substituent necessitates separate evaluation for target-specific interactions .

Q & A

Q. What are the optimal synthetic pathways and critical parameters for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors and subsequent amidation. Key parameters include:

  • Temperature control : 60–80°C for cyclization steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Acid catalysts (e.g., HCl) improve amide bond formation . Purification methods like recrystallization or chromatography (HPLC) are critical for achieving >95% purity .

Q. How is the compound characterized, and which analytical methods are most reliable?

  • NMR spectroscopy (¹H/¹³C): Confirms structural integrity, particularly for heterocyclic moieties (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Monitors purity and identifies byproducts (retention time: ~12–15 min under reverse-phase conditions) .

Q. What are the stability profiles under varying storage conditions?

The compound is sensitive to light and moisture. Stability data indicate:

  • Short-term : Stable for 6 months at -20°C in anhydrous DMSO .
  • Degradation pathways : Hydrolysis of the amide bond occurs at pH < 4 or > 9, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction design and predict biological targets?

Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for key steps like cyclization . For target prediction:

  • Docking studies : The benzo[d]thiazole moiety shows affinity for kinase domains (e.g., EGFR, IC₅₀ ~50 nM in preliminary assays) .
  • MD simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., oncology vs. neurology assays) may arise from:

  • Assay conditions : Varying pH or redox environments affect compound reactivity .
  • Cell line specificity : Differential expression of target proteins (e.g., HER2 vs. EGFR). Methodological recommendations :
  • Standardize assay protocols (pH 7.4, 5% CO₂).
  • Use orthogonal validation (e.g., SPR for binding affinity, Western blot for target inhibition) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process intensification : Microwave-assisted synthesis reduces reaction time by 40% .
  • Solvent-free conditions : Minimize byproduct formation in cyclization steps .
  • In-line analytics : Real-time HPLC monitoring adjusts feed rates dynamically .

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